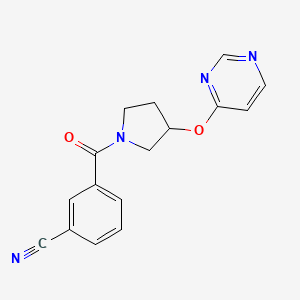

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Description

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile (Catalog No. BK51763) is a heterocyclic organic compound with the molecular formula C₁₆H₁₄N₄O₂ and a molecular weight of 294.308 g/mol . Its structure features a pyrimidine ring linked via an ether oxygen to a pyrrolidine moiety, which is further connected to a benzonitrile group through a carbonyl bridge. The SMILES notation (N#Cc1cccc(c1)C(=O)N1CCC(C1)Oc1ccncn1) highlights its nitrile (-CN) functional group and pyrimidine-pyrrolidine scaffold . This compound is marketed as a research chemical with a purity of 90% and is available in quantities ranging from 1 mg to 100 mg, with prices escalating significantly at larger scales (e.g., $747/1mg to $2,365/100mg) .

Properties

IUPAC Name |

3-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c17-9-12-2-1-3-13(8-12)16(21)20-7-5-14(10-20)22-15-4-6-18-11-19-15/h1-4,6,8,11,14H,5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQFBWQLFOXBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. One common approach is to first synthesize the pyrimidine-4-yloxy intermediate, which is then reacted with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile is primarily investigated for its potential therapeutic effects, especially in cancer research. It has been explored as a possible inhibitor of specific enzymes involved in cell proliferation, potentially leading to the development of novel anticancer agents .

Biochemical Probing

This compound serves as a biochemical probe to study enzyme functions. Researchers utilize it to understand the mechanisms of enzyme inhibition and the subsequent biological effects. Its ability to bind to active sites of enzymes can provide insights into metabolic pathways and disease mechanisms .

Material Science

In addition to biological applications, this compound is being explored for its utility in developing new materials with unique properties. The compound's structural characteristics may lead to innovative applications in polymer chemistry and nanotechnology .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). Results indicated that the compound exhibited significant antiproliferative effects, suggesting its potential as a lead compound for further drug development .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific kinases by this compound demonstrated its effectiveness in blocking pathways associated with tumor growth. The binding affinity and specificity were evaluated using biochemical assays, confirming its role as a selective inhibitor .

Mechanism of Action

The mechanism of action of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Table 1: Commercial and Physicochemical Comparison

Key Observations:

Structural Complexity and Pricing: BK51763 is ~93,000× more expensive per mg than 2-cyanopyridine, reflecting its intricate synthesis (pyrrolidine-pyrimidine scaffold) and niche research applications. Simpler heterocycles like 2-cyanopyridine or 4-methoxybenzoic acid are commodity chemicals with bulk pricing . Brominated compounds (e.g., 5-bromo-1-methyl-1H-imidazole, 2-bromothiophene) are moderately priced, likely due to their utility as intermediates in cross-coupling reactions .

Functional Group Diversity: BK51763’s nitrile group is shared with 2-cyanopyridine, but the latter lacks the pyrimidine-pyrrolidine backbone, limiting its use in targeted biological studies.

In contrast, compounds like 4-methoxybenzoic acid are readily available, reflecting their widespread use in organic synthesis .

Research Implications and Limitations

- BK51763: Likely serves as a kinase inhibitor or receptor modulator due to its pyrimidine moiety, a common pharmacophore in drug discovery.

- Comparators: Simpler analogs (e.g., 2-cyanopyridine) may act as building blocks for larger molecules, while brominated derivatives are typical electrophiles in Suzuki-Miyaura couplings.

Limitations of Current Data:

- The evidence lacks pharmacological or biochemical data (e.g., IC₅₀ values, binding affinities), making functional comparisons speculative.

- Purity levels (90% for BK51763 vs. unspecified for others) could influence research reproducibility.

Biological Activity

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a pyrimidine moiety, and a benzonitrile group. Its unique structure allows for diverse interactions with biological targets, making it a candidate for medicinal chemistry applications.

Molecular Formula and Weight

- Molecular Formula : C15H16N4O2

- Molecular Weight : 284.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as a multikinase inhibitor, similar to other pyrimidine derivatives that have shown promise in oncology and antiviral research.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been shown to inhibit specific kinases involved in cancer proliferation:

Antiviral Activity

Compounds containing pyrimidine rings have been investigated for their antiviral properties. Some related compounds have shown effectiveness against various viral infections:

- Example : Certain pyrazole and pyrimidine derivatives exhibited inhibitory effects against respiratory syncytial virus (RSV) with EC50 values ranging from 5–28 μM . This suggests that the compound may possess similar antiviral properties, warranting further investigation.

Research Findings

The following table summarizes key findings from studies involving structurally related compounds:

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Pyrrolidine ring formation : Cyclization of precursors like γ-aminobutyric acid derivatives under controlled pH and temperature (e.g., using DMF as a solvent at 80–100°C) .

Pyrimidin-4-yloxy introduction : Nucleophilic substitution between a pyrrolidine intermediate and 4-chloropyrimidine, often catalyzed by NaH or K₂CO₃ in THF .

Benzonitrile coupling : Amide bond formation via coupling reagents like HATU or EDCI, with reaction progress monitored by TLC or HPLC .

Key Validation : Confirm intermediates via LC-MS and final product purity (>95%) by reversed-phase HPLC.

Advanced: Reaction Condition Optimization

Q. Q2. How can reaction yields be improved during the coupling of the pyrrolidine and benzonitrile moieties?

Methodological Answer: Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are involved.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventionally) .

Validation : Compare yields via GC-MS and optimize using Design of Experiments (DoE) software.

Basic Biological Activity

Q. Q3. Which biological targets are associated with this compound?

Methodological Answer: The compound’s pyrimidine and benzonitrile groups suggest interactions with:

- Kinases : Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-binding assays .

- Enzymes : Test inhibition of dipeptidyl peptidase-4 (DPP-4) via fluorogenic substrate assays (e.g., Gly-Pro-AMC hydrolysis) .

- Antimicrobial targets : Evaluate MIC values against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .

Advanced: Structure-Activity Relationship (SAR) Studies

Q. Q4. How do modifications to the pyrimidine or pyrrolidine rings affect potency?

Methodological Answer:

- Pyrimidine modifications : Replace pyrimidine with pyridine (lower steric hindrance) and test IC₅₀ shifts in kinase assays. Evidence shows pyrimidine enhances hydrogen bonding with catalytic lysine residues .

- Pyrrolidine substitutions : Introduce methyl groups at the 3-position to improve metabolic stability; measure half-life in liver microsomes .

- Benzonitrile bioisosteres : Replace –CN with –CF₃ and compare logP values (HPLC) and cellular permeability (Caco-2 assays) .

Mechanistic Insights

Q. Q5. What experimental approaches elucidate the compound’s mechanism of action?

Methodological Answer:

- X-ray crystallography : Co-crystallize with target enzymes (e.g., DPP-4) to identify binding interactions .

- Molecular docking : Use AutoDock Vina to simulate binding poses; validate with mutagenesis (e.g., Ala-scanning of active sites) .

- Pathway analysis : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

Analytical Characterization

Q. Q6. Which analytical techniques are critical for confirming structural integrity?

Methodological Answer:

- NMR : Assign peaks for pyrrolidine protons (δ 3.5–4.0 ppm) and pyrimidine carbons (¹³C NMR δ 160–165 ppm) .

- HRMS : Validate molecular formula (C₁₇H₁₅N₃O₂) with <2 ppm error.

- FT-IR : Confirm carbonyl stretch (≈1680 cm⁻¹) and nitrile group (≈2230 cm⁻¹) .

Data Contradictions

Q. Q7. How to resolve discrepancies in reported antiproliferative activity across studies?

Methodological Answer:

- Assay standardization : Re-test in parallel using identical cell lines (e.g., MCF-7 vs. HCT-116) and protocols (MTT vs. CellTiter-Glo) .

- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Meta-analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from ≥3 independent studies.

Pharmacokinetics

Q. Q8. What methodologies assess the compound’s ADME/Tox profile?

Methodological Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) with UV quantification .

- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) for blood-brain barrier penetration .

- Metabolic stability : Incubate with human liver microsomes; quantify parent compound via LC-MS/MS .

Structural Analog Design

Q. Q9. How to prioritize analogs for synthesis based on computational data?

Methodological Answer:

- QSAR modeling : Use MOE or Schrödinger to predict IC₅₀ from descriptors (e.g., polar surface area, cLogP) .

- Druggability filters : Apply Lipinski’s Rule of Five and PAINS alerts to exclude promiscuous binders .

- Synthon accessibility : Screen commercial availability of intermediates (e.g., pyrimidin-4-ol derivatives) via Reaxys .

Regulatory Considerations

Q. Q10. What purity standards are required for preclinical studies?

Methodological Answer:

- ICH Guidelines : Ensure ≥95% purity (HPLC) with identified impurities ≤0.5% .

- Genotoxic impurities : Test for aryl amines via Ames assay .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.